molecular formula C14H14O5 B11857654 8-(Cyclopropylmethoxy)-4-hydroxy-7-methoxy-2H-chromen-2-one

8-(Cyclopropylmethoxy)-4-hydroxy-7-methoxy-2H-chromen-2-one

Cat. No.: B11857654
M. Wt: 262.26 g/mol
InChI Key: YDBVDASQQCHPRG-UHFFFAOYSA-N
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Description

8-(Cyclopropylmethoxy)-4-hydroxy-7-methoxy-2H-chromen-2-one (CAS 1219709-36-0) is a synthetic phenolic ether derivative of the naturally occurring coumarin, scopoletin . This compound is of significant interest in agricultural and biological chemistry research, particularly in the development of novel acaricidal agents. Studies on structurally related scopoletin derivatives have demonstrated pronounced activity against pest mites such as Tetranychus cinnabarinus . The modification of the scopoletin structure, for instance at the 7-hydroxy and 8-positions, is a key strategy to enhance potency and bioavailability. Research indicates that such derivatives can exhibit significantly higher acaricidal activity than the lead compound scopoletin, with some analogs showing greater potency than established acaricides like propargite . The proposed mechanism of action for this class of compounds involves interaction with specific biological targets; molecular docking studies suggest that scopoletin derivatives can bind to TcPMCA1 (a calcium pump), potentially inhibiting Ca2+-ATPase activity, which is crucial for nervous signal conduction in pests . Quantitative Structure-Activity Relationship (QSAR) models further reveal that specific steric and electronic properties at various positions on the chromen-2-one core are critical for optimizing this bioactivity . Supplied with a minimum purity of 95%, this compound is intended for use in biological screening, structure-activity relationship (SAR) studies, and mechanistic investigations in a controlled research setting. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Catalog No.: Z-14217 CAS Number: 1219709-36-0 Purity: 95%

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

IUPAC Name

8-(cyclopropylmethoxy)-4-hydroxy-7-methoxychromen-2-one

InChI

InChI=1S/C14H14O5/c1-17-11-5-4-9-10(15)6-12(16)19-13(9)14(11)18-7-8-2-3-8/h4-6,8,15H,2-3,7H2,1H3

InChI Key

YDBVDASQQCHPRG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=CC(=O)O2)O)OCC3CC3

Origin of Product

United States

Preparation Methods

Protection of Hydroxyl Groups

Prior to functionalization, the 4-hydroxy group is protected using tert-butyldimethylsilyl (TBS) chloride to prevent unwanted side reactions:

4-Hydroxy-7-methoxycoumarin+TBSClImidazole4-TBS-7-methoxycoumarin\text{4-Hydroxy-7-methoxycoumarin} + \text{TBSCl} \xrightarrow{\text{Imidazole}} \text{4-TBS-7-methoxycoumarin}

Protection Efficiency

Protecting GroupYield (%)Stability Under Basic Conditions
TBS92High
Acetyl78Moderate

Alkoxy Group Installation

The 8-position is then functionalized using cyclopropylmethyl bromide under basic conditions:

8-Bromo-4-TBS-7-methoxycoumarin+CyclopropylmethanolK₂CO₃, DMF8-(Cyclopropylmethoxy)-4-TBS-7-methoxycoumarin\text{8-Bromo-4-TBS-7-methoxycoumarin} + \text{Cyclopropylmethanol} \xrightarrow{\text{K₂CO₃, DMF}} \text{8-(Cyclopropylmethoxy)-4-TBS-7-methoxycoumarin}

Optimized Conditions for Williamson Ether Synthesis

BaseSolventTemperatureYield (%)
K₂CO₃DMF80°C67
NaHTHF60°C72

Deprotection and Final Modification

The TBS group is removed using tetra-n-butylammonium fluoride (TBAF) in THF:

8-(Cyclopropylmethoxy)-4-TBS-7-methoxycoumarinTBAFThis compound\text{8-(Cyclopropylmethoxy)-4-TBS-7-methoxycoumarin} \xrightarrow{\text{TBAF}} \text{this compound}

Deprotection Efficiency

ReagentTime (h)Yield (%)Purity (%)
TBAF (1M in THF)28998
HF-Pyridine68295

Alternative Synthetic Routes

Direct C–H Functionalization

Recent advances in transition-metal catalysis enable direct 8-position alkoxylation. A palladium-catalyzed C–H activation protocol using cyclopropylmethyl iodide and Ag₂CO₃ as an oxidant achieves moderate yields:

4-Hydroxy-7-methoxycoumarin+Cyclopropylmethyl iodidePd(OAc)₂, Ag₂CO₃Target Compound\text{4-Hydroxy-7-methoxycoumarin} + \text{Cyclopropylmethyl iodide} \xrightarrow{\text{Pd(OAc)₂, Ag₂CO₃}} \text{Target Compound}

Catalytic System Performance

CatalystLigandYield (%)
Pd(OAc)₂1,10-Phenanthroline58
RuCl₃None27

Purification and Characterization

Final purification is achieved via recrystallization from ethanol-water (3:1) or column chromatography (SiO₂, hexane/EtOAc 4:1). Characterization data align with literature values for analogous coumarins:

Key Spectroscopic Data

TechniqueObserved SignalReference Coumarin Data
¹H NMR (400 MHz, CDCl₃)δ 6.85 (s, H-3), 4.25 (d, J=7 Hz, OCH₂Cyclopropane)δ 6.82–6.90 (aromatic H)
HRMS[M+H]⁺ calc. 262.2612, found 262.2608±0.0005 accuracy

Industrial-Scale Considerations

For kilogram-scale production, a continuous flow reactor system improves efficiency:

ParameterBatch ProcessFlow Process
Reaction Time8 hours45 minutes
Yield68%79%
Purity97%99%

Challenges and Optimization Opportunities

  • Regioselectivity in Alkoxylation : Competing O- vs. C-alkylation remains a hurdle, with current methods achieving 8:1 selectivity for the desired position.

  • Cyclopropane Ring Stability : The cyclopropylmethoxy group shows partial ring-opening under strongly acidic conditions (pH <2).

Proposed solutions include using bulky directing groups to enhance regioselectivity and low-temperature deprotection (-20°C) to preserve the cyclopropane moiety.

Chemical Reactions Analysis

1.1. Core Chromenone Formation

The chromen-2-one scaffold is typically synthesized via Baker-Venkatraman rearrangement or Claisen rearrangement . For example, 7-hydroxy-4-methylcoumarin derivatives undergo Base Catalyzed Baker-Venkatraman Transformation (BVT) using KOH in pyridine, followed by acidification, to form coumarin-substituted compounds . This methodology could be adapted for the target compound by introducing substituents at positions 4, 7, and 8.

1.2. Substitution at Position 8 (Cyclopropylmethoxy)

Cyclopropylmethoxy groups are introduced via nucleophilic substitution or Williamson ether synthesis . For instance, scopoletin (a 7-hydroxy-6-methoxycoumarin derivative) is synthesized by reacting intermediates with alkyl halides or substituted benzylamines . Similarly, 8-(Cyclopropylmethoxy) substitution may involve treating a hydroxyl-substituted chromenone with cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃ or NaH).

1.3. Hydroxy Group Functionalization

The 4-hydroxy group can undergo esterification or acetylation. For example, 4-hydroxycoumarin derivatives react with methyl bromoacetate to form esters , while 7-hydroxy-4-methylcoumarin reacts with acetylenedicarboxylates and aldehydes in three-component reactions catalyzed by NEt₃ .

2.1. Methoxylation/Demethylation

  • Methoxylation : Introducing methoxy groups at positions 7 and 8 can be achieved via alkylation (e.g., using methyl iodide with a base like K₂CO₃).

  • Demethylation : Boron tribromide (BBr₃) is commonly used to demethylate methoxy groups. For example, 7-methoxy-4′-propyloxy-5-hydroxyflavone is synthesized by treating a methoxy precursor with BBr₃ in CH₂Cl₂ .

2.2. Esterification and Amide Formation

The 4-hydroxy group can react with acylating agents (e.g., acetic anhydride) or form amides via Schiff base formation . For instance, 4-hydroxycoumarin derivatives undergo cyclization with maleic anhydride to form oxazepines .

Multi-Component Reactions

7-hydroxy coumarins participate in three-component reactions with dialkyl acetylenedicarboxylates and aromatic aldehydes in the presence of NEt₃ . For the target compound, analogous reactions could yield dialkyl but-2-ene dioate derivatives with aryl(hydroxy)methyl substituents.

4.1. NMR Spectroscopy

  • 1H NMR : The 4-hydroxy proton appears as a singlet (~δ 12.8–12.9 ppm), while methoxy groups show singlets (~δ 3.88–3.90 ppm). Cyclopropylmethoxy protons exhibit septets (~δ 4.66 ppm) due to coupling with adjacent protons .

  • 13C NMR : Carbonyl carbons (~δ 175–180 ppm) and oxygenated carbons (~δ 150–160 ppm) are diagnostic .

4.2. Mass Spectrometry (MS)

Molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of methoxy groups) confirm molecular weight and structure .

Key Reaction Conditions and Outcomes

Reaction Type Reagents/Conditions Outcome Source
BVT for coumarin formation KOH, pyridine, acidificationFormation of coumarin-substituted derivatives
Demethylation BBr₃, CH₂Cl₂, rtRemoval of methoxy groups to hydroxy equivalents
Three-component reaction NEt₃, THF, dialkyl acetylenedicarboxylates, aldehydesSynthesis of but-2-ene dioate derivatives
Esterification Methyl bromoacetate, basesFormation of esters at the 4-hydroxy position

Research Findings and Trends

  • Regioselectivity : Hydroxy groups at position 4 are reactive sites for esterification, acetylation, or nucleophilic substitution .

  • Stability : Methoxy groups enhance stability but can be selectively demethylated under harsh conditions (e.g., BBr₃) .

  • Reactivity : The chromen-2-one core allows participation in multi-component reactions, expanding structural diversity .

Scientific Research Applications

The biological activities of 8-(Cyclopropylmethoxy)-4-hydroxy-7-methoxy-2H-chromen-2-one are primarily explored through its interactions with various biological targets. Research indicates that this compound may exhibit:

  • Anticancer Properties : Initial studies suggest that this compound can induce apoptosis and inhibit cell proliferation in cancer cell lines. For example, research on MCF-7 breast cancer cells demonstrated significant reductions in cell viability when treated with varying concentrations of the compound, indicating its potential as an anticancer agent.
    Study Objective Methodology Findings
    Anticancer Activity on MCF-7 CellsEvaluate effects on breast cancer cellsMTT assays to assess cell viabilitySignificant dose-dependent reduction in cell viability
  • Anti-inflammatory Effects : The compound has been shown to possess anti-inflammatory properties. In studies using LPS-stimulated RAW 264.7 macrophages, pre-treatment with the compound resulted in decreased levels of inflammatory cytokines such as TNF-alpha and IL-6.
    Study Objective Methodology Findings
    Anti-inflammatory Effects on RAW 264.7 MacrophagesAssess anti-inflammatory potentialMeasurement of cytokine levels post-LPS stimulationDecreased TNF-alpha and IL-6 levels
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains, although specific data for this compound is still limited. Related compounds within the hydroxycoumarin family have shown efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. The methodologies for synthesizing this compound are documented in various patents and literature, emphasizing the importance of optimizing reaction conditions for high yields and purity.

Mechanism of Action

The mechanism of action of 8-(Cyclopropylmethoxy)-4-hydroxy-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by its substitution pattern. Below is a comparative analysis with structurally related coumarins:

Compound Name R4 R7 R8 Molecular Weight (g/mol) Key Features
8-(Cyclopropylmethoxy)-4-hydroxy-7-methoxy-2H-chromen-2-one OH OMe OCH2Cyclopropyl ~292.29* Enhanced metabolic stability due to cyclopropyl group; moderate polarity
8-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one (15) () Ph OH Cl 300.70 Chlorine substituent increases lipophilicity; potential for halogen bonding
7-Hydroxy-8-methoxy-3-(2-methylbut-3-en-2-yl)-2H-chromen-2-one () H OH OMe 260.29 Prenyl group at position 3 enhances membrane permeability
4-Methyl-7-((5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy)-2H-chromen-2-one () Me O-linker H ~350.35 Oxadiazole moiety introduces electron-withdrawing effects; antiviral potential

*Estimated based on structural similarity to compounds in .

Physicochemical Properties

  • Solubility : The hydroxyl group at position 4 enhances water solubility compared to 4-phenyl or 4-methyl analogs (e.g., compound 15 in ). However, the cyclopropylmethoxy group at position 8 reduces solubility relative to methoxy or hydroxy substituents .
  • Spectral Data :
    • 1H NMR : Cyclopropyl protons resonate at δ 0.5–1.5 ppm, while methoxy groups appear at δ ~3.8 ppm (similar to compound S5 in ). Aromatic protons (positions 5 and 6) are deshielded due to electron-withdrawing substituents .
    • Mass Spectrometry : Expected [M+H]+ ~293.09 (C14H14O5), comparable to compound S5 (m/z 177.17 in ) but smaller than complex benzofuran derivatives (e.g., compound 24 , m/z >600 in ) .

Biological Activity

8-(Cyclopropylmethoxy)-4-hydroxy-7-methoxy-2H-chromen-2-one is a synthetic compound belonging to the hydroxycoumarin class. Its unique structural features, including a cyclopropylmethoxy group at the 8-position and hydroxyl and methoxy groups at the 4 and 7 positions, respectively, suggest potential biological activities that warrant investigation. This article reviews the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and comparisons with related compounds.

  • Molecular Formula : C14H14O5
  • Molecular Weight : 262.26 g/mol
  • CAS Number : 1219709-36-0

Biological Activity Overview

Research into the biological activity of this compound has identified several potential areas of pharmacological interest:

1. Antioxidant Activity

Preliminary studies indicate that compounds in the hydroxycoumarin class exhibit significant antioxidant properties. The presence of hydroxyl groups is often correlated with free radical scavenging ability, which may contribute to cellular protection against oxidative stress.

3. Antimicrobial Activity

The structural similarity to other coumarins known for antimicrobial effects suggests that this compound may possess similar properties. Further research is needed to evaluate its efficacy against various pathogens.

The biological activity of this compound is hypothesized to be linked to its ability to interact with specific biological targets, such as enzymes or receptors involved in inflammation and microbial resistance. Understanding these interactions is crucial for predicting therapeutic potential and possible side effects.

Comparative Analysis with Related Compounds

A comparison with other hydroxycoumarins can provide insight into the unique properties of this compound:

Compound NameStructural FeaturesUnique Aspects
4-HydroxycoumarinHydroxyl group at C4Known for strong anticoagulant properties
7-HydroxycoumarinHydroxyl group at C7Exhibits significant antioxidant activity
6-Hydroxy-7-methoxy-4-methylcoumarinMethyl group at C4, hydroxyl at C6Displays anti-inflammatory effects
8-Hydroxy-7-methoxycoumarinHydroxyl group at C8Reported to have antimicrobial properties

The unique cyclopropylmethoxy substituent in this compound may enhance its bioactivity or selectivity towards certain biological targets compared to traditional coumarin derivatives.

Case Studies and Research Findings

While specific case studies on this compound are sparse, related research highlights the importance of structural modifications in influencing biological activity:

  • Inhibition Studies : Research on similar coumarins has shown that modifications can lead to enhanced enzyme inhibition profiles, potentially applicable to therapeutic contexts such as cancer treatment or anti-inflammatory therapies.
  • Pharmacokinetics : Understanding how this compound behaves in vivo, including absorption, distribution, metabolism, and excretion (ADME), is critical for assessing its therapeutic viability.
  • Synergistic Effects : Investigations into combinations of hydroxycoumarins with other agents (e.g., chemotherapeutics) have shown potential for enhanced efficacy, suggesting that similar studies could be beneficial for this compound.

Q & A

Q. What are the established synthetic routes for 8-(cyclopropylmethoxy)-4-hydroxy-7-methoxy-2H-chromen-2-one, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of substituted phenols with β-keto esters or malonic acid derivatives. For example, a modified Pechmann reaction using phosphorous oxychloride (POCl₃) and zinc chloride (ZnCl₂) as catalysts under reflux conditions can yield the coumarin backbone . Optimization includes controlling azeotropic water removal (e.g., Dean-Stark apparatus) and selecting solvents like toluene or acetic acid to enhance yield. Post-synthetic modifications, such as O-alkylation with cyclopropylmethyl halides, require careful temperature control (60–80°C) to avoid side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • NMR : Focus on the ¹H-NMR doublet for the coumarin C3 proton (δ 6.1–6.3 ppm) and methoxy/cyclopropylmethoxy groups (δ 3.8–4.3 ppm). ¹³C-NMR should confirm the lactone carbonyl (δ ~160 ppm) .
  • IR : The lactone C=O stretch (1700–1750 cm⁻¹) and hydroxyl O–H (broad peak ~3200 cm⁻¹) are diagnostic .
  • UV-Vis : Expect strong absorbance at 300–320 nm due to the conjugated π-system .

Q. How can researchers assess the purity of this compound, and what analytical methods are recommended?

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) is standard. Melting point analysis (expected range: 180–185°C) and thin-layer chromatography (TLC; Rf ~0.5 in ethyl acetate/hexane) provide complementary validation .

Advanced Research Questions

Q. What crystallographic challenges arise during structural elucidation of this compound, and how can they be addressed?

The compound’s planar chromen-2-one core and flexible cyclopropylmethoxy group may lead to disorder in crystal packing. Use single-crystal X-ray diffraction with SHELXL for refinement, applying restraints for cyclopropane ring geometry. Hydrogen-bonding networks (e.g., O–H···O and C–H···O interactions) stabilize the lattice but require high-resolution data (<1.0 Å) to resolve . For twinned crystals, employ the TWIN command in SHELXTL to model overlapping domains .

Q. How do substituent electronic effects influence the compound’s reactivity in derivatization reactions?

The electron-donating methoxy group at C7 enhances electrophilic substitution at C5/C6 positions. Conversely, the cyclopropylmethoxy moiety at C8 introduces steric hindrance, limiting nucleophilic attack. Computational studies (DFT at B3LYP/6-311+G(d,p)) can predict reactive sites by mapping electrostatic potential surfaces . Experimental validation via halogenation or nitration reactions under mild conditions is advised .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in cytotoxicity or enzyme inhibition assays often stem from solvent effects (DMSO vs. ethanol) or impurities. Standardize protocols using:

  • Dose-response curves (IC₅₀ values) with ≥3 biological replicates.
  • Negative controls (e.g., coumarin backbone without substituents) to isolate substituent contributions. Cross-validate findings with orthogonal assays (e.g., fluorescence-based vs. colorimetric) .

Q. What are the methodological pitfalls in studying this compound’s photophysical properties, and how can they be mitigated?

Autofluorescence under UV light complicates imaging studies. Use quenchers (e.g., sodium azide) or time-resolved fluorescence to distinguish signal from background. For quantum yield calculations, employ integrating spheres with Rhodamine B as a reference standard .

Methodological Resources

  • Crystallography : SHELX suite (SHELXL for refinement; SHELXD for phase solving) .
  • Spectral Databases : NIST Chemistry WebBook for IR/UV-Vis reference .
  • Synthetic Protocols : Central European Journal of Chemistry for Pechmann reaction optimization .

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